molecular formula C13H13N5 B12999528 (6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

Cat. No.: B12999528
M. Wt: 239.28 g/mol
InChI Key: SNKLZXQOABGCDC-UHFFFAOYSA-N
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Description

(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a p-tolyl group attached to the triazole ring and a methanamine group attached to the pyridazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of (6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-hydrazino-6-(p-tolyl)pyridazine with ketene acetals or tetracyanoethylene to form the triazolopyridazine core . The reaction conditions often include the use of phase transfer catalysis (PTC) and specific solvents to facilitate the cyclization process.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted triazolopyridazines and their derivatives .

Scientific Research Applications

(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s ability to form hydrogen bonds and other interactions with target proteins contributes to its biological effects . Additionally, its structural features allow it to interact with nucleic acids and other biomolecules, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the triazole and pyridazine rings, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methanamine

InChI

InChI=1S/C13H13N5/c1-9-2-4-10(5-3-9)11-6-7-12-15-16-13(8-14)18(12)17-11/h2-7H,8,14H2,1H3

InChI Key

SNKLZXQOABGCDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3CN)C=C2

Origin of Product

United States

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